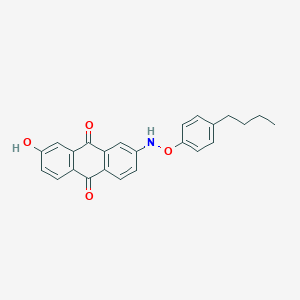
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a butylphenoxy group and a hydroxyanthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxyanthracene-9,10-dione with 4-butylphenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and medicinal chemistry.
科学的研究の応用
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance pigments and coatings.
作用機序
The mechanism of action of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The molecular targets include topoisomerases and other DNA-binding proteins.
類似化合物との比較
Similar Compounds
- 2-((4-Methylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Ethylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Propylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
Uniqueness
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is unique due to its butylphenoxy group, which imparts distinct physicochemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
91777-08-1 |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC名 |
2-[(4-butylphenoxy)amino]-7-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO4/c1-2-3-4-15-5-9-18(10-6-15)29-25-16-7-11-19-21(13-16)24(28)22-14-17(26)8-12-20(22)23(19)27/h5-14,25-26H,2-4H2,1H3 |
InChIキー |
XLQOSAWCTUDUTH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)ONC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


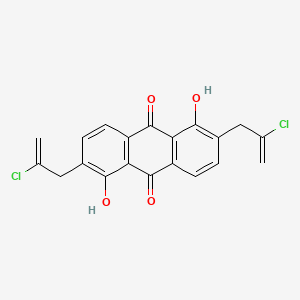
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
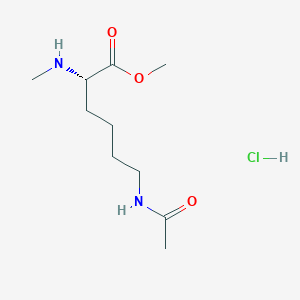
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
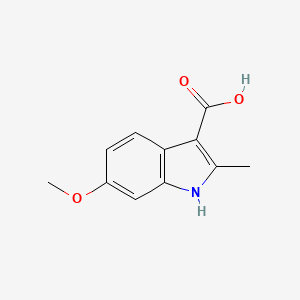
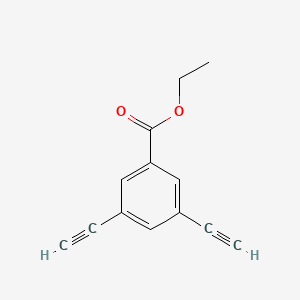

![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
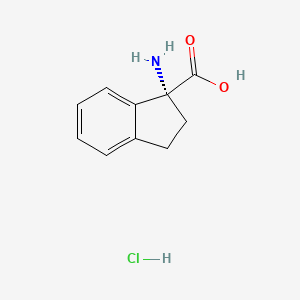

![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
